molecular formula C14H20N6O2 B4713096 1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B4713096
M. Wt: 304.35 g/mol
InChI Key: NMMJVUUULIYIBO-UHFFFAOYSA-N
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Description

The compound of interest is a derivative within the class of [1,2,4]triazino[3,4-f]purine compounds. These are heterocyclic compounds that have been explored for various biological activities and structural analyses due to their unique chemical framework. The specific compound mentioned does not directly appear in the available literature but falls within the broader class of triazinopurines, which are known for their versatility in drug development and chemical reactions.

Synthesis Analysis

The synthesis of related [1,2,4]triazino[3,4-f]purine compounds involves multi-step chemical reactions, starting from precursor molecules such as 7,8-diamino-1,3-dimethylxanthine. The synthesis process often includes reactions with alkylamines to produce alkylamino substituted derivatives, showcasing the compound's ability to undergo functionalization at multiple sites (Ueda et al., 1987).

Molecular Structure Analysis

The molecular structure of triazinopurine derivatives has been elucidated using techniques like X-ray crystallography, revealing the presence of a dihydropyridine ring among others. These structural analyses help in understanding the conformation and reactivity of the compounds (Shi et al., 2007).

Chemical Reactions and Properties

Triazinopurines undergo a variety of chemical reactions, including cyclodimerization and cycloaddition, leading to the formation of annulated triazine diones and dithiones. These reactions expand the chemical versatility and potential application of these compounds in different fields (Abdel-Rahman, 1993).

Physical Properties Analysis

The physical properties of triazinopurines, such as solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the compound's molecular structure and substituents, affecting their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other molecules, define the potential use of triazinopurines in medicinal chemistry and materials science. Their ability to participate in various chemical reactions makes them valuable scaffolds in the synthesis of novel compounds with potential therapeutic applications (Lim & Dolzhenko, 2014).

properties

IUPAC Name

3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-7(2)20-13-15-11-10(19(13)9(4)8(3)16-20)12(21)18(6)14(22)17(11)5/h7,9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJVUUULIYIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 2
1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 3
1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 4
1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 5
1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 6
1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

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